Propamidine isethionate

Description

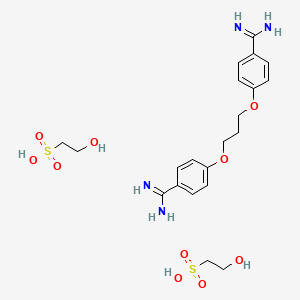

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2.2C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;2*3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21);2*3H,1-2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOSYBUSMXEYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161211 | |

| Record name | Propamidine isethionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-63-6 | |

| Record name | Propamidine isethionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propamidine isethionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propamidine isetionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPAMIDINE ISETHIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T9IJ84C42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Propamidine Isethionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propamidine (B86517) isethionate is an aromatic diamidine antiseptic and disinfectant with a broad spectrum of activity against various microorganisms, including protozoa, bacteria, and fungi. It is notably used in the topical treatment of Acanthamoeba keratitis. This technical guide delineates the core mechanisms of action of propamidine isethionate, focusing on its interactions with cellular membranes and nucleic acids. Quantitative data on its antimicrobial efficacy are presented, alongside detailed experimental protocols for key assays. Furthermore, this guide provides visualizations of the proposed mechanisms and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Propamidine, as its isethionate salt, is a cationic antiseptic agent belonging to the aromatic diamidine group.[1] It exhibits bacteriostatic properties against a wide array of organisms, including pyogenic cocci and antibiotic-resistant staphylococci, and is also effective against some Gram-negative bacilli.[1][2] Its clinical utility is most prominent in the treatment of Acanthamoeba keratitis, a severe and painful eye infection.[1] The lipophilic nature of the propamidine molecule, coupled with its cationic charge at physiological pH, is crucial for its antimicrobial activities. This guide explores the multifaceted mechanism of action that underpins its therapeutic effects.

Core Mechanisms of Action

The antimicrobial activity of this compound is primarily attributed to a dual mechanism of action: disruption of the cell membrane and binding to DNA.

Interaction with and Disruption of the Cell Membrane

This compound acts as a membrane-active agent, leading to the disruption of the cytoplasmic membrane's structure and function. This is a key aspect of its rapid antimicrobial effect.

Molecular Interaction: The positively charged amidine groups of propamidine are thought to interact with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids (in Gram-positive bacteria). This electrostatic interaction facilitates the accumulation of the drug at the cell surface. The lipophilic central chain of the molecule then inserts into the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to a loss of integrity.

Consequences of Membrane Disruption:

-

Increased Permeability: The disruption of the membrane leads to increased permeability, causing the leakage of essential intracellular components, such as ions (e.g., potassium), ATP, and amino acids.

-

Loss of Membrane Potential: The uncontrolled movement of ions across the damaged membrane leads to the dissipation of the transmembrane potential. This is critical as the membrane potential is essential for vital cellular processes, including ATP synthesis, active transport, and motility.

The overall effect is a cascade of events that culminates in the cessation of metabolic activity and cell death.

Interaction with DNA

In addition to its effects on the cell membrane, this compound can translocate into the cytoplasm and interact with nucleic acids.

Binding Mode: Studies on related diamidines, such as pentamidine, and direct structural studies on propamidine have shown that it preferentially binds to the minor groove of DNA, particularly at AT-rich sequences. The curved shape of the propamidine molecule complements the curvature of the DNA minor groove, allowing for a snug fit. This binding is stabilized by a combination of electrostatic interactions between the cationic amidine groups and the negatively charged phosphate (B84403) backbone of the DNA, as well as van der Waals forces.

Consequences of DNA Binding:

-

Inhibition of DNA Synthesis and Repair: By binding to the DNA, propamidine can interfere with the processes of DNA replication and transcription. It can obstruct the binding of DNA polymerases and other essential enzymes to the DNA template, thereby inhibiting the synthesis of new DNA and RNA.[3]

-

Inhibition of Protein Synthesis: The inhibition of transcription ultimately leads to a downstream inhibition of protein synthesis, as the necessary messenger RNA (mRNA) templates are not produced.[3]

This nuclear-targeted action contributes to the bacteriostatic and ultimately cidal effects of the compound.

Other Potential Mechanisms

-

Mitochondrial Dysfunction: In eukaryotic organisms like Acanthamoeba, there is evidence to suggest that diamidines can target mitochondria. This can lead to a decrease in mitochondrial membrane potential and the uncoupling of oxidative phosphorylation, thereby depleting the cell of ATP. The induction of apoptosis-like cell death has been observed in Acanthamoeba treated with other antimicrobial agents, and it is plausible that propamidine could trigger similar pathways.[3]

-

Inhibition of Oxidative Metabolism: Early studies have suggested that propamidine can directly affect the oxidative metabolism of bacteria, inhibiting the oxidation of nitrogenous compounds in the growth medium.[4]

Quantitative Efficacy Data

The efficacy of this compound varies depending on the target organism and the specific assay conditions. The following tables summarize some of the available quantitative data.

Table 1: Anti-Acanthamoebic Activity of this compound

| Acanthamoeba Species | Assay Type | Concentration (µg/mL) | Reference |

| A. castellanii | Amoebicidal Activity | > 1,000 | [5] |

| A. polyphaga | Amoebicidal Activity | > 250 | [5] |

| A. hatchetti | Amoebicidal Activity | > 31.25 | [5] |

| Environmental Isolates (mean) | Minimum Cysticidal Concentration (MCC) | 296.8 | [6] |

Table 2: Antibacterial Activity of this compound

| Bacterial Species | Assay Type | Concentration | Activity | Reference |

| Staphylococcus aureus | General | Not Specified | Active (Bacteriostatic) | [1][2] |

| Pseudomonas aeruginosa | Combination Study | Not Specified | Synergistic with Polymyxin B | [7] |

| Gram-positive cocci | General | Not Specified | Active | [1][2] |

| Some Gram-negative bacilli | General | Not Specified | Less Active | [1][2] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Cysticidal Concentration (MCC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MCC is the lowest concentration that kills 99.9% of the initial inoculum. For Acanthamoeba, a common method involves determining the concentration that prevents excystment (emergence of trophozoites from cysts).

Protocol for MCC against Acanthamoeba Cysts:

-

Preparation of Cysts: Cultivate Acanthamoeba trophozoites on non-nutrient agar (B569324) plates overlaid with a lawn of heat-killed E. coli. After several days, harvest the mature cysts.

-

Drug Dilution: Prepare serial twofold dilutions of this compound in a suitable buffer (e.g., Page's Amoeba Saline) in a 96-well microtiter plate.

-

Inoculation: Add a standardized suspension of Acanthamoeba cysts (e.g., 1 x 10^4 cysts/mL) to each well.

-

Incubation: Incubate the plate at 30°C for 24-48 hours.

-

Washing: After incubation, centrifuge the plate and wash the cysts multiple times with sterile buffer to remove the drug.

-

Viability Assessment: Resuspend the washed cysts and plate them onto fresh non-nutrient agar plates with a lawn of E. coli.

-

Observation: Incubate the plates for up to 14 days, observing for the emergence of trophozoites, which indicates cyst viability. The MCC is the lowest concentration of the drug that results in no observable trophozoite growth.

Membrane Permeability Assay

Principle: Membrane damage can be assessed by measuring the leakage of intracellular components or the uptake of fluorescent dyes that are normally excluded by intact membranes.

Protocol using a Fluorescent Dye (e.g., Propidium (B1200493) Iodide):

-

Cell Preparation: Prepare a suspension of the target microorganism (e.g., bacteria or Acanthamoeba trophozoites) in a suitable buffer.

-

Treatment: Add this compound at various concentrations to the cell suspension. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).

-

Dye Addition: Add a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

-

Incubation: Incubate the mixture for a specified time in the dark.

-

Measurement: Measure the fluorescence intensity using a fluorometer or a flow cytometer. An increase in fluorescence intensity correlates with increased membrane permeability.

DNA Binding Assay

Principle: The interaction of a small molecule with DNA can be studied using various biophysical techniques, such as circular dichroism (CD) spectroscopy or fluorescence displacement assays.

Protocol for Circular Dichroism (CD) Spectroscopy:

-

Sample Preparation: Prepare solutions of DNA (e.g., calf thymus DNA or a specific oligonucleotide) and this compound in a suitable buffer.

-

Titration: Record the CD spectrum of the DNA solution alone. Then, incrementally add aliquots of the this compound solution to the DNA solution and record the CD spectrum after each addition.

-

Data Analysis: Analyze the changes in the CD spectrum of the DNA upon binding of propamidine. Changes in the ellipticity and wavelength of the CD bands can provide information about the binding mode (e.g., minor groove binding vs. intercalation) and any conformational changes in the DNA.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanisms of action of this compound.

Experimental Workflows

The following diagram illustrates a typical workflow for assessing the antimicrobial efficacy of this compound.

Conclusion

This compound exerts its antimicrobial effects through a potent, dual mechanism of action that involves the rapid disruption of the cell membrane and subsequent interaction with intracellular DNA. Its ability to compromise membrane integrity leads to leakage of cellular contents and dissipation of the membrane potential, while its binding to the DNA minor groove inhibits essential replicative and transcriptional processes. These multifaceted actions make it an effective agent against a range of microorganisms, particularly in topical applications where high local concentrations can be achieved. Further research into the specific signaling pathways affected by propamidine, especially in eukaryotic pathogens like Acanthamoeba, could provide deeper insights and pave the way for the development of novel, targeted antimicrobial strategies.

References

- 1. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Development of Drugs against Acanthamoeba Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. The Effect of Anti-Amoebic Agents and Ce6-PDT on Acanthamoeba castellanii Trophozoites and Cysts, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Application of circular dichroism to the study of interactions between small molecular compounds and DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Propamidine Isethionate: An In-depth Technical Guide on its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propamidine (B86517) isethionate, an aromatic diamidine, is recognized for its antiseptic and disinfectant properties. This technical guide provides a comprehensive overview of its antimicrobial spectrum, with a particular focus on its activity against protozoa, bacteria, and fungi. While extensive quantitative data exists for its efficacy against various Acanthamoeba species, detailed minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for bacteria and fungi are not widely reported in publicly available literature. This guide synthesizes the available data, outlines detailed experimental protocols for antimicrobial susceptibility testing, and explores the current understanding of its mechanism of action and potential for resistance.

Antimicrobial Spectrum: Quantitative Data

Propamidine isethionate has demonstrated significant activity against a range of microorganisms. The most comprehensive quantitative data available pertains to its efficacy against the protozoan Acanthamoeba, a causative agent of severe keratitis. Information on its antibacterial and antifungal activity is more general, with a noted effectiveness against Gram-positive bacteria.

Antiprotozoal Activity

This compound is a key agent in the treatment of Acanthamoeba keratitis.[1] Its efficacy, however, can vary significantly between different species and strains of Acanthamoeba.

Table 1: In Vitro Amoebicidal and Cysticidal Activity of this compound against Acanthamoeba Species

| Acanthamoeba Species | Test Type | Concentration (µg/mL) | Efficacy | Reference |

| A. castellanii | Amoebicidal | > 1,000 | Less effective than pentamidine | [2] |

| A. polyphaga | Amoebicidal | > 250 | Equivalent potency to pentamidine | [2] |

| A. hatchetti | Amoebicidal | > 31.25 | More effective than pentamidine | [2] |

| Environmental Isolates (mean) | MCC | 296.8 | Effective against majority of isolates | [3] |

| Clinical Isolates (mean) | MCC | 156.3 | Cysticidal activity observed | [4] |

MCC: Minimum Cysticidal Concentration

Antibacterial Activity

Antifungal Activity

This compound is also reported to have antifungal properties.[6][7] Despite these claims, specific quantitative data, such as MIC or Minimum Fungicidal Concentration (MFC) values against common fungal pathogens like Candida albicans, are not detailed in the reviewed scientific literature.

Experimental Protocols

The following sections detail standardized methodologies for determining the antimicrobial efficacy of compounds like this compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution for MIC Determination

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in an appropriate solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

-

Inoculum Preparation: From a fresh culture (18-24 hours), select 3-5 isolated colonies of the test organism. Suspend the colonies in a sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension. Include a positive control (no antimicrobial agent) and a negative control (no microorganism). Incubate the plate at 35 ± 2°C for 16-20 hours for bacteria or as specified for fungi.

-

Reading and Interpretation: Following incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This is determined following an MIC test.

Protocol: MBC/MFC Determination

-

Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

-

Plating: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, withdraw a defined aliquot (e.g., 10-100 µL) from each of these wells.

-

Incubation: Spread the aliquot evenly onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain the antimicrobial agent. Incubate the plates under suitable conditions to allow for the growth of any surviving microorganisms.

-

Enumeration and Interpretation: After incubation, count the number of colonies (CFU) on each plate. The MBC/MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

References

- 1. mdpi.com [mdpi.com]

- 2. Efficacy of a novel ophthalmic antimicrobial drug combination towards a large panel of Staphylococcus aureus clinical ocular isolates from around the world - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of synergism with combinations of dibromothis compound or this compound and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbiologyjournal.org [microbiologyjournal.org]

- 5. Propamidine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. patient.info [patient.info]

An In-Depth Technical Guide to Propamidine Isethionate: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propamidine (B86517) isethionate is an aromatic diamidine antiseptic with a well-established record in the treatment of certain microbial infections, most notably Acanthamoeba keratitis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and biological properties, and methodologies for its study. Detailed experimental protocols for its synthesis, analysis, and evaluation of its antimicrobial activity are presented to facilitate further research and development. Furthermore, this document elucidates its mechanism of action, including its interaction with cellular membranes and potential DNA binding, supported by a proposed signaling pathway diagram. All quantitative data are summarized in structured tables for ease of reference.

Chemical Structure and Identification

Propamidine isethionate is the salt formed between the aromatic diamidine, propamidine, and isethionic acid. The propamidine cation possesses two amidine groups linked by a flexible propoxy chain, a structural feature crucial for its biological activity.

Chemical Structure:

-

Propamidine: 4,4'-[propane-1,3-diylbis(oxy)]dibenzenecarboximidamide

-

Isethionic Acid: 2-hydroxyethanesulfonic acid

The isethionate salt is formed by the protonation of the amidine groups of two propamidine molecules by two molecules of isethionic acid.

| Identifier | Value |

| IUPAC Name | 4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;bis(2-hydroxyethanesulfonic acid)[1] |

| CAS Number | 140-63-6[1] |

| Molecular Formula | C₂₁H₃₂N₄O₁₀S₂[1] |

| Canonical SMILES | C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O[1] |

| InChI | InChI=1S/C17H20N4O2.2C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;23-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21);23H,1-2H2,(H,4,5,6)[1] |

| InChIKey | WSOSYBUSMXEYDO-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, delivery, and biological activity.

| Property | Value | Reference |

| Molecular Weight | 564.6 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 235 °C | [3] |

| Solubility | Soluble in DMSO (125 mg/mL) and Methanol. | [4][5] |

| logP | 0.45 | [6] |

| pKa (Strongest Basic) | 12.13 | [6] |

| Hydrogen Bond Donor Count | 8 | [1] |

| Hydrogen Bond Acceptor Count | 12 | [1] |

Biological Properties and Mechanism of Action

This compound is primarily recognized for its potent antimicrobial, and particularly anti-protozoal, activity.

Antimicrobial Spectrum

Propamidine exhibits broad-spectrum activity against a range of microorganisms:

-

Acanthamoeba species: It is highly effective against both the trophozoite and cyst forms of Acanthamoeba, making it a cornerstone in the treatment of Acanthamoeba keratitis.[7][8]

-

Gram-positive bacteria: It possesses bacteriostatic properties against various Gram-positive bacteria, including antibiotic-resistant strains of Staphylococcus aureus.[4][8]

-

Gram-negative bacteria: Its activity against Gram-negative bacteria is generally lower.[9]

-

Fungi: Antifungal properties have also been reported.[9]

Mechanism of Action

The precise molecular mechanism of this compound is multifaceted. The primary mode of action is believed to be the disruption of the microbial cell membrane. The cationic amidine groups interact with the negatively charged components of the cell membrane, such as phospholipids, leading to increased membrane permeability and leakage of essential intracellular components.[1][9]

Furthermore, there is evidence to suggest that aromatic diamidines like propamidine can interact with DNA, potentially through intercalation or groove binding, which could interfere with DNA replication and transcription. However, the primary bactericidal effect appears to be membrane-related.

Below is a proposed signaling pathway for the antimicrobial action of propamidine.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of aromatic diamidines, adaptable for propamidine, involves a multi-step process.[8]

Workflow for the Synthesis of Aromatic Diamidines:

References

- 1. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatographic method for the quantification of several diamidine compounds with potential chemotherapeutic value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. CN102093258B - Aromatic diamidine compound and synthesis method thereof - Google Patents [patents.google.com]

- 9. Antibacterial Diamines Targeting Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fundamental Research on Diamidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic diamidine compounds represent a significant class of molecules with a rich history in medicinal chemistry, particularly as potent antiparasitic agents. Their broad spectrum of activity also extends to antimicrobial and anticancer properties. This guide provides a comprehensive overview of the fundamental research on diamidine compounds, focusing on their synthesis, mechanism of action, and the experimental protocols used for their evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutic agents.

Chemical Properties and Synthesis

Aromatic diamidines are characterized by the presence of two amidine groups (-C(=NH)NH2) connected by an aromatic scaffold. This dicationic nature at physiological pH is crucial for their biological activity, particularly their interaction with DNA.

General Synthesis of Aromatic Diamidines

A common route for the synthesis of aromatic diamidines involves a multi-step process starting from a dinitrile precursor.

Experimental Protocol: General Synthesis of Aromatic Diamidines

-

Nitrile to Imidate Conversion (Pinner Reaction):

-

Suspend the aromatic dinitrile in anhydrous ethanol (B145695).

-

Cool the mixture in an ice bath and bubble with dry hydrogen chloride gas until saturation.

-

Seal the reaction vessel and stir at room temperature for 48-72 hours.

-

Remove the solvent under reduced pressure to obtain the bis-imidate dihydrochloride (B599025) salt.

-

-

Imidate to Amidine Conversion:

-

Dissolve the bis-imidate dihydrochloride in anhydrous ethanol.

-

Cool the solution in an ice bath and bubble with dry ammonia (B1221849) gas until saturation.

-

Seal the reaction vessel and stir at room temperature for 24-48 hours.

-

The diamidine dihydrochloride salt typically precipitates from the solution.

-

Collect the precipitate by filtration, wash with cold ethanol and then ether, and dry under vacuum.

-

Synthesis of Amidoxime (B1450833) Prodrugs

To improve oral bioavailability, amidoxime prodrugs of diamidines have been developed. These are typically synthesized from the corresponding dinitrile.[1][2][3]

Experimental Protocol: Synthesis of Amidoxime Prodrugs

-

Reaction Setup:

-

Dissolve the aromatic dinitrile in a mixture of ethanol and water.

-

Add hydroxylamine (B1172632) hydrochloride and sodium carbonate to the solution.

-

-

Reflux:

-

Heat the mixture to reflux for 3-6 hours.

-

-

Isolation:

-

Cool the reaction mixture and remove the ethanol by rotary evaporation.

-

The amidoxime product often precipitates from the remaining aqueous solution.

-

Collect the product by filtration, wash with cold water, and dry.

-

Mechanism of Action

The primary mechanism of action of diamidine compounds, particularly their antiparasitic effects, involves their interaction with DNA. They are known to be minor groove binders, showing a preference for AT-rich sequences.[4] This binding can interfere with essential cellular processes such as DNA replication and transcription.

DNA Minor Groove Binding

The dicationic nature and the planar, often curved, shape of aromatic diamidines allow them to fit snugly into the minor groove of the DNA double helix. This interaction is stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions.

Inhibition of Kinetoplast DNA (kDNA) Replication in Parasites

In kinetoplastid parasites like Trypanosoma and Leishmania, the mitochondrial DNA, known as kinetoplast DNA (kDNA), is a primary target for diamidines. kDNA is a network of interlocked minicircles and maxicircles with a high AT content, making it particularly susceptible to diamidine binding.[5] The binding of diamidines to kDNA can inhibit the function of essential enzymes like topoisomerases, leading to a blockage of kDNA replication and ultimately cell death.[5][6]

Induction of Apoptosis-Like Cell Death

In some parasites, such as Trypanosoma cruzi, treatment with aromatic diamidines has been shown to induce an apoptosis-like cell death pathway.[7][8] This is characterized by events such as DNA fragmentation, nuclear condensation, and the exposure of phosphatidylserine (B164497) on the cell surface.

Signaling Pathway: Diamidine-Induced kDNA Replication Inhibition and Apoptosis

References

- 1. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2249821A1 - Use of amidoxime carboxylic acid esters and n-hydroxyguanidine carboxylic acid esters for producing prodrugs - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. microbiologyjournal.org [microbiologyjournal.org]

- 5. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iddo.org [iddo.org]

- 7. Synthesis and activity of azaterphenyl diamidines against Trypanosoma brucei rhodesiense and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. malariaresearch.eu [malariaresearch.eu]

Propamidine Isethionate: A Technical Guide to its Molecular Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propamidine (B86517) isethionate is an aromatic diamidine antiseptic and disinfectant with a broad spectrum of activity against various microorganisms.[1][2] It is most notably utilized in the clinical setting for the treatment of Acanthamoeba keratitis, a severe eye infection.[1][3] Its efficacy stems from a multi-targeted mechanism of action, primarily involving the disruption of fundamental cellular processes in pathogens. This technical guide provides a detailed overview of the known molecular targets of propamidine isethionate, supported by quantitative data, experimental methodologies, and visual representations of its mechanistic pathways and associated research workflows.

Primary Molecular Targets and Mechanism of Action

This compound does not rely on a single molecular target but rather exerts its antimicrobial effects through the simultaneous disruption of several vital cellular structures and pathways. This multi-pronged attack likely contributes to its broad efficacy and the lower incidence of resistance development.

Microbial Cell Membrane

The primary and most immediate target of this compound is the microbial cell membrane.[4] As a cationic diamidine, propamidine interacts with negatively charged components of the cell membrane, such as phospholipids. This interaction is believed to disrupt membrane integrity, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell lysis and death.[5][6] This mechanism is characteristic of many antimicrobial agents that target the physical structure of the cell envelope.[7][8]

Nucleic Acid and Protein Synthesis

Evidence strongly suggests that this compound can traverse the compromised cell membrane and interfere with critical intracellular processes. It has been shown to inhibit the synthesis of DNA, RNA, and proteins.[3][4][9] While the precise molecular interactions are not fully elucidated, it is hypothesized that the compound may bind to nucleic acids, potentially in the DNA minor groove, thereby disrupting replication and transcription.[4] The inhibition of protein synthesis further cripples the cell's ability to perform essential functions and repair damage, leading to cell death.[9]

Other Potential Targets

-

Phospholipid Biosynthesis: In addition to direct membrane disruption, this compound has been reported to inhibit the synthesis of phospholipids, the very building blocks of the cell membrane.[4] This action would further compromise membrane integrity and prevent cellular repair and growth.

-

Mitochondrial Function: While direct studies on propamidine's mitochondrial effects are limited, its structural and functional similarity to pentamidine (B1679287) suggests a potential impact on mitochondrial function. Pentamidine is known to disrupt the mitochondrial membrane potential, inhibiting ATP production and triggering apoptosis.[10] Given that mitochondria are crucial for the survival of eukaryotic pathogens like Acanthamoeba, this represents a plausible, yet under-investigated, molecular target.[11][12][13]

The multifaceted mechanism of this compound is visualized in the following diagram, illustrating its concurrent assault on key cellular components.

Quantitative Data on Antimicrobial Activity

The in vitro efficacy of this compound has been quantified primarily against Acanthamoeba species. The data, presented below, highlights significant variability based on the specific species and life cycle stage (trophozoite vs. cyst).

| Organism/Stage | Efficacy Metric | Concentration (µg/mL) | Reference |

| Acanthamoeba (general) | Amoebicidal & Cysticidal | ~100 - 200 | [4] |

| Acanthamoeba Trophozoites | Min. Trophozoite Amebicidal Conc. (MTAC) | 15.6 - 1,000 | [3] |

| Acanthamoeba Cysts | Min. Cysticidal Conc. (MCC) | 250 - 421 | [3] |

| Acanthamoeba Cysts (environmental isolates) | Mean Min. Cysticidal Conc. (MCC) | 296.8 | [14] |

| Acanthamoeba castellanii | Amoebicidal Activity | > 1,000 | [15] |

| Acanthamoeba polyphaga | Amoebicidal Activity | > 250 | [15] |

| Acanthamoeba hatchetti | Amoebicidal Activity | > 31.25 | [15] |

Note: No specific binding affinity data (e.g., Kd, Ki) or IC50/EC50 values for this compound against a purified molecular target (e.g., an enzyme or receptor) were identified in the reviewed literature. The available quantitative data focuses on whole-organism viability.

Experimental Protocols

The identification and validation of this compound's molecular targets involve a series of established experimental procedures. Below are detailed methodologies representative of the key experiments cited in the literature.

Protocol: Determination of Minimum Cysticidal Concentration (MCC) against Acanthamoeba

This protocol is designed to determine the lowest concentration of this compound required to kill the highly resistant cyst form of Acanthamoeba.

1. Preparation of Acanthamoeba Cysts:

- Culture Acanthamoeba trophozoites in an appropriate axenic medium (e.g., PYG medium) at 25-30°C.

- Induce encystment by transferring trophozoites to a non-nutrient agar (B569324) plate and incubating for 7-14 days.

- Harvest cysts by washing the plate with Page's amoeba saline (PAS).

- Count the cysts using a hemocytometer and adjust the concentration to 1 x 106 cysts/mL in PAS.

2. Drug Exposure:

- Prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile distilled water.

- Perform serial dilutions of the drug in PAS in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 1 µg/mL to 1000 µg/mL).

- Add the prepared cyst suspension to each well. Include a no-drug control (cysts in PAS only).

- Incubate the plate at 25-30°C for a defined period (e.g., 24, 48, or 72 hours).

3. Viability Assessment:

- After incubation, centrifuge the plate to pellet the cysts.

- Carefully remove the supernatant containing the drug and wash the cysts three times with fresh PAS to remove any residual drug.

- Resuspend the final cyst pellet in a small volume of PAS.

- Plate the washed cysts onto a non-nutrient agar plate pre-coated with a lawn of heat-killed E. coli.

- Incubate the plates for up to 14 days, observing daily for the emergence of viable trophozoites (excystment).

- The MCC is defined as the lowest drug concentration at which no viable trophozoites are observed after the incubation period.[14]

Protocol: Membrane Permeability Assay

This protocol assesses the ability of this compound to disrupt the integrity of the microbial cytoplasmic membrane using a fluorescent dye.

1. Preparation of Microbial Suspension:

- Grow the target microorganism (e.g., S. aureus or E. coli) to the mid-logarithmic phase in a suitable broth.

- Harvest the cells by centrifugation and wash twice with a buffer (e.g., 5 mM HEPES, pH 7.2).

- Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.2).

2. Fluorescence Measurement:

- Use a fluorescent probe that cannot cross an intact cytoplasmic membrane but fluoresces upon binding to intracellular components, such as SYTOX Green.

- Add the SYTOX Green dye to the cell suspension to a final concentration of ~1-5 µM and incubate in the dark for 15 minutes to allow for equilibration.

- Place the cell suspension in a fluorometer cuvette and record the baseline fluorescence (Excitation/Emission ~485/520 nm).

- Add this compound to the cuvette to achieve the desired final concentration (e.g., at its Minimum Inhibitory Concentration).

- Immediately begin recording the fluorescence intensity over time (e.g., for 30-60 minutes).

- Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (buffer only).

3. Data Analysis:

- An increase in fluorescence intensity over time indicates that the cell membrane has been permeabilized, allowing the dye to enter the cell and bind to nucleic acids.

- Plot the fluorescence intensity against time to visualize the kinetics of membrane disruption.

The logical flow from initial screening to mechanistic studies is crucial in drug development and is outlined in the workflow diagram below.

Conclusion

This compound is a potent antimicrobial agent whose effectiveness is rooted in its ability to attack multiple, disparate molecular targets within pathogenic organisms. Its primary mode of action involves the catastrophic disruption of the cell membrane, which is complemented by the intracellular inhibition of essential biosynthetic pathways for nucleic acids, proteins, and phospholipids. While further research is required to fully characterize its interaction with specific intracellular components, such as potential mitochondrial targets, the existing evidence paints a clear picture of a robust, multi-targeted drug. This guide provides drug development professionals and researchers with a foundational understanding of these mechanisms, offering a basis for future investigation and the development of next-generation antimicrobial therapies.

References

- 1. Propamidine - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H32N4O10S2 | CID 67413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. The Development of Drugs against Acanthamoeba Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial properties and membrane-active mechanism of a potential α-helical antimicrobial derived from cathelicidin PMAP-36 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Action of antimicrobial peptides and their prodrugs on model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced Membrane Disruption and Antibiotic Action against Pathogenic Bacteria by Designed Histidine-Rich Peptides at Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Discovery against Acanthamoeba Infections: Present Knowledge and Unmet Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondria as target for antiischemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro amoebicidal activity of propamidine and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Efficacy Studies of Propamidine Isethionate

Introduction

Propamidine (B86517) isethionate, an aromatic diamidine, has long been recognized for its antiseptic and disinfectant properties.[1][2] As a member of the diamidine group, it exhibits bacteriostatic capabilities against a variety of organisms, including antibiotic-resistant staphylococci.[1] Early research, particularly preceding the 21st century, was pivotal in establishing its therapeutic utility, most notably in the treatment of Acanthamoeba keratitis, a severe and sight-threatening ocular infection. This technical guide provides a comprehensive overview of the foundational in vitro and clinical efficacy studies of propamidine isethionate. It details the experimental protocols, summarizes quantitative outcomes, and explores the proposed mechanisms of action, offering a valuable resource for researchers, scientists, and drug development professionals.

In Vitro Efficacy Against Acanthamoeba

Early laboratory investigations were crucial for quantifying the amoebicidal and cysticidal potential of this compound. These studies typically involved exposing cultured Acanthamoeba trophozoites (the active, feeding stage) and cysts (the dormant, resistant stage) to serial dilutions of the compound to determine minimum inhibitory or cidal concentrations.

Experimental Protocols

A generalized protocol for determining the in vitro susceptibility of Acanthamoeba isolates, based on early research practices, is as follows:

-

Isolation and Culture: Acanthamoeba strains are isolated from clinical specimens (e.g., corneal scrapings) or environmental sources. They are cultured on non-nutrient agar (B569324) plates coated with a lawn of bacteria (e.g., Escherichia coli) to serve as a food source.

-

Drug Preparation: this compound is dissolved and serially diluted in a suitable medium to create a range of concentrations for testing.

-

Susceptibility Testing - Trophozoites: Trophozoites are harvested from culture plates, washed, and standardized to a specific concentration (e.g., 1 x 10⁴ amoebae/mL). The amoebic suspension is then incubated with the various drug concentrations in microtiter plates for a defined period (e.g., 24-72 hours).

-

Susceptibility Testing - Cysts: Cysts are generated by allowing trophozoites to encyst on culture plates. The mature cysts are harvested and exposed to the drug dilutions. Due to their higher resistance, cysts often require longer incubation periods.

-

Viability Assessment: The viability of trophozoites and cysts post-treatment is assessed. This can be done by observing motility and morphology using an inverted microscope or by plating the treated amoebae onto fresh bacterial lawns and observing for the re-emergence of viable trophozoites.

-

Endpoint Determination: The minimum inhibitory concentration (MIC) or minimum amoebicidal concentration (MAC) for trophozoites, and the minimum cysticidal concentration (MCC) for cysts, is determined as the lowest drug concentration that inhibits growth or kills the organisms, respectively.

Caption: Generalized workflow for in vitro amoebicidal and cysticidal assays.

Quantitative Data

In vitro studies revealed that the efficacy of this compound can vary significantly depending on the Acanthamoeba species and strain being tested.

| Study (Year) | Acanthamoeba Species | Concentration Metric | Reported Concentration (µg/mL) |

| Osato et al. (1995) | A. castellanii | Amoebicidal | > 1,000 |

| Osato et al. (1995) | A. polyphaga | Amoebicidal | > 250 |

| Osato et al. (1995) | A. hatchetti | Amoebicidal | > 31.25 |

| General Reports | Various | Min. Trophozoite Amoebicidal Conc. | 15.6 to 1,000 |

| General Reports | Various | Min. Cysticidal Conc. (MCC) | 250 to 421 |

| Ghani et al. | Clinical Isolate (HSB 1) | MCC | 500 |

Data compiled from references:[3][4][5][6]

Clinical Efficacy in Acanthamoeba Keratitis

The primary clinical application investigated in early studies was the treatment of Acanthamoeba keratitis. This compound was often used as part of a combination therapy, which proved to be more effective than monotherapy in managing the complex infection.

Experimental Protocols

Clinical trials were designed to evaluate the safety and efficacy of treatment regimens in patients diagnosed with Acanthamoeba keratitis.

-

Hargrave et al. (1999) - Brolene Study Group: This was a prospective, multicentered, open-label clinical trial.[7] It enrolled 83 patients (87 eyes) with culture-proven Acanthamoeba keratitis.[7] The treatment regimen consisted of concomitant administration of 0.1% this compound ophthalmic solution (Brolene) and a neomycin-polymyxin B-gramicidin ophthalmic solution.[7] Patient outcomes were rigorously monitored to assess treatment success.[7]

-

Kosrirukvongs et al. (1999): This study was a retrospective review of patients treated between September 1992 and February 1995.[8] The established treatment protocol was the administration of 0.02% polyhexamethyl biguanide (B1667054) (PHMB) combined with 0.1% this compound.[8] The dosage began with hourly drops for the first three days, which was then tapered to four to six times daily based on the patient's clinical response.[8] Key outcome measures included visual acuity post-treatment and the need for keratoplasty.[8]

Caption: Generalized workflow for a clinical trial in Acanthamoeba keratitis.

Quantitative Data

Clinical studies demonstrated high success rates, especially when treatment was initiated early and in combination with other antimicrobial agents.

| Study (Year) | Study Design | Patient Cohort (n) | Treatment Regimen | Key Efficacy Outcome(s) |

| Hargrave et al. (1999) | Prospective, noncomparative case series | 60 eyes (analyzed) | 0.1% Propamidine + Neomycin combo | 50 of 60 eyes (83%) experienced treatment success.[7] |

| Seal et al. (1995) | Case series | 12 patients | Topical Chlorhexidine (B1668724) + Propamidine | Therapy was satisfactory for controlling and eradicating the infection in all patients.[9] |

| Kosrirukvongs et al. (1999) | Retrospective review | 111 cases | 0.1% Propamidine + 0.02% PHMB | 79.3% of all cases achieved post-treatment visual acuity of 6/12 or better.[8] |

Proposed Mechanism of Action

While not fully elucidated in the earliest studies, the mechanism of action for propamidine and related aromatic diamidines is understood to be multifaceted, targeting several critical cellular processes within the protozoa. The proposed mechanisms are largely inferred from studies on the class of diamidine compounds, including the closely related pentamidine (B1679287).[10][11]

The primary modes of action are believed to include:

-

DNA Interaction: The positively charged diamidine molecule is thought to bind to the negatively charged DNA of the pathogen. This interaction can occur via intercalation into the DNA helix, particularly in adenine-thymine-rich regions, disrupting the structure and inhibiting essential processes like DNA replication and transcription.[10][11][12]

-

Enzyme Inhibition: The compounds may interfere with the function of crucial enzymes such as topoisomerases, which are necessary for DNA replication and repair.[10][11]

-

Metabolic Disruption: Interference with polyamine biosynthesis and mitochondrial function has been suggested.[10] Disruption of the mitochondrial membrane potential would inhibit ATP production, leading to energy depletion and cell death.[10]

Caption: Proposed multi-target mechanism of action for aromatic diamidines.

Conclusion

Early research on this compound firmly established its role as a potent agent against Acanthamoeba, particularly for treating keratitis. In vitro studies, despite showing species-dependent variability, confirmed its amoebicidal and cysticidal properties. Furthermore, clinical investigations from the 1990s demonstrated high rates of therapeutic success, especially when this compound was included in a combination drug regimen. This foundational work highlighted the compound's efficacy and paved the way for its continued use as a critical component in the multi-drug approach to managing this challenging ocular infection.

References

- 1. Propamidine - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H32N4O10S2 | CID 67413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vitro amoebicidal activity of propamidine and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Activity of Pentamidine Isethionate against Trophozoite and Cyst of Acanthamoeba - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Results of a trial of combined this compound and neomycin therapy for Acanthamoeba keratitis. Brolene Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Outcome of acanthamoeba keratitis treated with polyhexamethyl biguanide and propamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Successful medical therapy of Acanthamoeba keratitis with topical chlorhexidine and propamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]

- 11. Pentamidine - Wikipedia [en.wikipedia.org]

- 12. The Development of Drugs against Acanthamoeba Infections - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Propamidine Isethionate: In Vitro Culture Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propamidine (B86517) isethionate is an aromatic diamidine antiseptic agent with a broad spectrum of antimicrobial activity. It is notably used in the treatment of Acanthamoeba keratitis, a severe eye infection. In the realm of in vitro research, propamidine isethionate serves as a valuable tool for studying microbial pathogenesis, drug efficacy, and cytotoxicity. Its mechanism of action is primarily attributed to the disruption of essential cellular processes in susceptible organisms, including the synthesis of DNA, RNA, phospholipids, and proteins. This document provides detailed application notes and protocols for the use of this compound in various in vitro culture models.

Applications in In Vitro Models

This compound is utilized in a range of in vitro studies to:

-

Evaluate anti-protozoal activity: Primarily against Acanthamoeba species, but also against other protozoa such as Leishmania.

-

Assess antibacterial and antifungal properties: It exhibits activity against a variety of Gram-positive bacteria and has some antifungal effects.

-

Investigate synergistic effects: Used in combination with other antimicrobial agents to explore enhanced efficacy.

-

Determine cytotoxicity: Evaluated against various cell lines, particularly corneal cells, to understand its therapeutic index.

-

Study effects on cell proliferation and migration: To assess its impact on wound healing and tissue regeneration processes.

Data Summary

The following tables summarize the quantitative data on the in vitro activity and cytotoxicity of this compound from various studies.

Table 1: Anti-protozoal Activity of this compound

| Organism | Strain(s) | Assay Type | Concentration/Metric | Value (µg/mL) | Reference(s) |

| Acanthamoeba castellanii | Multiple clinical isolates | Minimum Cysticidal Concentration (MCC) | Mean MCC | >1000 | [1] |

| Acanthamoeba polyphaga | Multiple clinical isolates | Minimum Cysticidal Concentration (MCC) | Mean MCC | >250 | [1] |

| Acanthamoeba hatchetti | Multiple clinical isolates | Minimum Cysticidal Concentration (MCC) | Mean MCC | >31.25 | [1] |

| Acanthamoeba spp. | Environmental isolates | Minimum Cysticidal Concentration (MCC) | Mean MCC | 296.8 | |

| Leishmania guyanensis | Clinical isolates | 50% Inhibitory Concentration (IC50) | IC50 | 0.001 - 0.0094 | |

| Leishmania braziliensis | Clinical isolates | 50% Inhibitory Concentration (IC50) | IC50 | 0.001 - 0.0094 | |

| Leishmania amazonensis | Clinical isolates | 50% Inhibitory Concentration (IC50) | IC50 | 0.001 - 0.0094 |

Table 2: Antibacterial Activity of this compound (in combination with Polymyxin (B74138) B)

| Organism | Strain(s) | Combination Agent | Effect | Reference(s) |

| Pseudomonas aeruginosa | Not specified | Polymyxin B | Synergistic | [2] |

| Enterobacter cloacae | Not specified | Polymyxin B | Synergistic | [2] |

| Proteus mirabilis | Not specified | Polymyxin B | Synergistic | [2] |

| Escherichia coli | Not specified | Polymyxin B | Synergistic | [2] |

| Staphylococcus aureus | Not specified | Polymyxin B | Additive | [2] |

Table 3: Cytotoxicity of this compound

| Cell Line | Assay Type | Exposure Time | Metric | Value | Reference(s) |

| Rabbit Corneal Epithelial Cells | Biocompatibility Assay | Short-term | - | Relatively non-toxic | [1] |

| Rabbit Corneal Endothelial Cells | Biocompatibility Assay | Short-term | - | Relatively non-toxic | [1] |

| Human Keratocytes | Real-time Impedance Analysis | Prolonged | - | More harmful than chlorhexidine | [3][4] |

| Human Corneal Epithelial Cells | Proliferation Assay | Not specified | - | Reduces proliferation | [5] |

| Human Keratocytes | Proliferation Assay | Not specified | - | Reduces proliferation | [5] |

| Human Keratocytes | Migration Assay | Not specified | - | Reduces migration | [3][5] |

Experimental Protocols

Protocol 1: Determination of Minimum Cysticidal Concentration (MCC) against Acanthamoeba spp.

This protocol is adapted from established methods for determining the efficacy of anti-amoebic agents.

1. Materials:

-

Acanthamoeba cysts (e.g., A. castellanii, A. polyphaga)

-

Non-nutrient agar (B569324) (NNA) plates

-

Page's amoeba saline (PAS)

-

Heat-killed Escherichia coli

-

This compound stock solution

-

Sterile microcentrifuge tubes

-

Sterile 96-well microtiter plates

-

Inverted microscope

2. Procedure:

-

Cyst Preparation: Harvest Acanthamoeba cysts from NNA plates cultured with E. coli. Wash the cysts three times with PAS by centrifugation to remove bacteria and trophozoites. Resuspend the final cyst pellet in PAS and adjust the concentration to 1 x 10^5 cysts/mL.

-

Drug Dilution: Prepare serial two-fold dilutions of this compound in PAS in a 96-well microtiter plate. Include a drug-free control well containing only PAS.

-

Incubation: Add an equal volume of the cyst suspension to each well of the microtiter plate. Incubate the plate at 30°C for 24 to 48 hours.

-

Washing: After incubation, transfer the contents of each well to a sterile microcentrifuge tube. Centrifuge to pellet the cysts and discard the supernatant. Wash the cysts three times with sterile PAS to remove any residual drug.

-

Viability Assessment: Resuspend the final cyst pellet in a small volume of PAS. Inoculate the entire volume onto an NNA plate pre-coated with heat-killed E. coli.

-

Observation: Incubate the NNA plates at 30°C and observe for the emergence of trophozoites using an inverted microscope for up to 14 days.

-

MCC Determination: The MCC is the lowest concentration of this compound that shows no excystment and subsequent trophozoite proliferation.

Protocol 2: In Vitro Cytotoxicity Assay using WST-1

This protocol outlines a colorimetric assay to assess the cytotoxicity of this compound on a mammalian cell line (e.g., human corneal epithelial cells).

1. Materials:

-

Human corneal epithelial cells (HCE-T) or other relevant cell line

-

Complete cell culture medium (e.g., DMEM/F-12)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound stock solution

-

WST-1 reagent

-

96-well cell culture plates

-

Microplate reader

2. Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cells.

-

Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the negative control (100% viability). Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) against Bacteria

This protocol describes the broth microdilution method to determine the MIC of this compound against bacterial strains.

1. Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Bacterial inoculum adjusted to 0.5 McFarland standard

2. Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Drug Dilution: Prepare two-fold serial dilutions of this compound in CAMHB in a 96-well plate.

-

Inoculation: Add the diluted bacterial inoculum to each well. Include a positive control well (bacteria, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Mechanism of Action

This compound exerts its antimicrobial effect by interfering with fundamental cellular processes. As a diamidine, it is believed to bind to the minor groove of DNA, thereby inhibiting DNA replication and transcription. This disruption of nucleic acid synthesis subsequently halts protein and phospholipid synthesis, leading to cell stasis and eventual death.

Conclusion

This compound is a versatile antiseptic with significant in vitro activity against a range of microorganisms, most notably Acanthamoeba species. The provided protocols offer a framework for researchers to evaluate its efficacy and cytotoxicity in various in vitro models. Further research is warranted to fully elucidate its potential against a broader spectrum of pathogens, including its effects on bacterial and fungal biofilms, and to explore its synergistic potential with other antimicrobial agents. Careful consideration of its cytotoxic profile is essential in the development of new therapeutic applications.

References

- 1. In vitro amoebicidal activity of propamidine and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of synergism with combinations of dibromothis compound or this compound and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Evaluation of the Ophthalmic Toxicity Profile of Chlorhexidine and this compound Eye Drops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effect of Antiamoebic Agents on Viability, Proliferation and Migration of Human Epithelial Cells, Keratocytes and Endothelial Cells, In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Propamidine Isethionate in Animal Models for Keratitis Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of propamidine (B86517) isethionate in animal models of keratitis, particularly Acanthamoeba keratitis. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of this therapeutic agent.

Introduction

Propamidine isethionate is an aromatic diamidine antiseptic agent with broad antimicrobial activity, including efficacy against Acanthamoeba species, a causative agent of severe and painful keratitis. Animal models are indispensable for understanding the pathophysiology of Acanthamoeba keratitis and for the preclinical assessment of novel therapeutic strategies. This document outlines established animal models and associated experimental protocols for investigating this compound. The most commonly used treatment for Acanthamoeba keratitis is a combination of this compound and polyhexamethylene biguanide (B1667054) (PHMB), which disrupts the cytoplasmic membrane and damages cellular components and respiratory enzymes[1].

Animal Models for Keratitis Research

The two primary animal models utilized for studying this compound in the context of keratitis are the New Zealand white rabbit and the golden hamster. Each model offers unique advantages for toxicity and efficacy studies.

New Zealand White Rabbit Model

Rabbits are frequently employed for ocular toxicity studies due to their large eye size, which facilitates clinical examination and surgical manipulation.

Golden Hamster Model

Golden hamsters are a suitable model for efficacy studies of Acanthamoeba keratitis, as they can develop clinically relevant signs of the disease.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating this compound in animal models of keratitis.

Table 1: this compound Concentration and Administration in Animal Models

| Animal Model | Route of Administration | This compound Concentration | Purpose of Study | Reference |

| New Zealand White Rabbit | Intrastromal Injection | 0.1% | Toxicity Assessment | [1] |

| New Zealand White Rabbit | Intrastromal Injection | 0.05% | Toxicity Assessment | [1] |

| Golden Hamster | Topical | Not Specified | Efficacy Assessment | [1] |

Table 2: Safety and Efficacy Outcomes of this compound in Animal Models

| Animal Model | Treatment Group | Key Findings | Quantitative Measurement | Reference |

| New Zealand White Rabbit | 0.1% this compound (Intrastromal) | Induced corneal epithelial erosion, edema, and severe neovascularization. | Not Applicable | [1] |

| New Zealand White Rabbit | 0.05% this compound (Intrastromal) | Did not induce obvious corneal toxicity. | Not Applicable | [1] |

| Golden Hamster | This compound (Topical) | Reduced ulcerative lesions and inflammatory infiltrate. | Down-regulation of IL-1β, IL-10, and activated caspase 3. | [1] |

| Golden Hamster | This compound + Immunoconjugate (Topical) | Enhanced amoebicidal and anti-inflammatory activities compared to this compound alone. | Significant reduction in cytokine expression. | [1] |

Experimental Protocols

Acanthamoeba Keratitis Induction in Golden Hamsters

This protocol is adapted from studies evaluating the efficacy of anti-amoebic treatments.

Materials:

-

Acanthamoeba griffini trophozoites

-

Male golden hamsters (Mesocricetus auratus)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Micropipette

-

Sterile phosphate-buffered saline (PBS)

Procedure:

-

Culture Acanthamoeba griffini trophozoites to the desired concentration.

-

Anesthetize the hamsters using an appropriate anesthetic protocol.

-

Gently proptose the eye and create a small epithelial abrasion using a sterile needle or blade.

-

Apply a suspension of A. griffini trophozoites (e.g., 1 x 10^4 trophozoites in 10 µL of PBS) onto the abraded cornea.

-

Allow the inoculum to remain on the cornea for a few minutes before returning the eye to its natural position.

-

Monitor the animals daily for the development of clinical signs of keratitis.

Corneal Toxicity Assessment in New Zealand White Rabbits (Intrastromal Injection)

This protocol is designed to evaluate the safety of intrastromal administration of this compound.

Materials:

-

New Zealand white rabbits

-

Anesthetic (e.g., intramuscular injection of ketamine hydrochloride and xylazine)

-

This compound solutions (0.1% and 0.05%)

-

Phosphate-buffered saline (PBS) as a control

-

30-gauge needle

-

Slit lamp microscope

-

Specular microscope

Procedure:

-

Anesthetize the rabbits.

-

Using a 30-gauge needle, perform an intrastromal injection of 0.1 mL of the this compound solution into the right cornea. The left cornea can be injected with PBS as a control.

-

Monitor the animals for a set period (e.g., 7 days).

-

Perform regular examinations using a slit lamp microscope to assess for corneal epithelial erosion, edema, and neovascularization.

-

At the end of the study period, euthanize the animals and harvest the corneas for further analysis, such as specular microscopy to evaluate endothelial cell density and histopathological examination.

Clinical Scoring of Keratitis

A standardized scoring system is crucial for the objective assessment of keratitis severity.

Table 3: Clinical Scoring System for Keratitis in Animal Models

| Parameter | Grade 0 | Grade 1 | Grade 2 | Grade 3 | Grade 4 |

| Area of Opacity | None | <25% | 25-50% | 50-75% | >75% |

| Density of Opacity | None | Faint haze | Moderate opacity, iris details visible | Opaque, iris details obscured | Dense opacity, anterior chamber not visible |

| Surface Regularity | Smooth, lustrous | Mild irregularity | Moderate irregularity, some loss of luster | Severe irregularity, dull surface | Corneal perforation or descemetocele |

| Conjunctival Injection | None | Mild | Moderate | Severe | Not Applicable |

| Discharge | None | Serous | Mucoid | Purulent | Not Applicable |

Note: The total clinical score is the sum of the scores for each parameter.

Visualizations

Experimental Workflow for Efficacy Studies

Caption: Experimental workflow for evaluating this compound efficacy.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action of this compound on Acanthamoeba.

References

Determining the Minimum Inhibitory Concentration of Propamidine Isethionate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propamidine (B86517) isethionate is an aromatic diamidine antiseptic agent known for its broad-spectrum antimicrobial properties. It is particularly recognized for its efficacy against Acanthamoeba species, the causative agent of Acanthamoeba keratitis, a severe and painful eye infection.[1] Additionally, propamidine has demonstrated bacteriostatic activity against a range of bacteria, including pyogenic cocci and some Gram-negative bacilli. The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro parameter to quantify the antimicrobial potency of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of propamidine isethionate against both protozoan and bacterial pathogens, presents known MIC data, and illustrates the underlying mechanisms and workflows.

Mechanism of Action

The antimicrobial action of this compound is multifaceted. Its primary mechanisms include:

-

DNA Intercalation: Propamidine binds to the DNA of microorganisms, disrupting the normal structure and function of the nucleic acids. This interference inhibits essential cellular processes like DNA replication and transcription.

-

Enzyme Inhibition: It can interfere with the function of crucial enzymes such as topoisomerases, which are vital for DNA replication and repair.

-

Disruption of Polyamine Biosynthesis: Propamidine disrupts the synthesis of polyamines, which are essential for stabilizing DNA and RNA and for cell proliferation in pathogens.

These actions collectively lead to the inhibition of growth and eventual death of the susceptible microorganism.

Data Presentation: MIC of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) or Minimum Cysticidal Concentration (MCC) values of this compound against various microorganisms. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and incubation conditions.

| Microorganism | Strain(s) | Method | Concentration Range (µg/mL) | Reference |

| Acanthamoeba castellanii | Multiple clinical isolates | In vitro susceptibility test | >1000 | [2] |

| Acanthamoeba polyphaga | Multiple clinical isolates | In vitro susceptibility test | >250 | [2] |

| Acanthamoeba hatchetti | Clinical isolate | In vitro susceptibility test | >31.25 | [2] |

| Acanthamoeba spp. | Environmental isolates | In vitro susceptibility test (MCC) | 296.8 (mean) | [3] |

| Acanthamoeba spp. | Clinical isolates | In vitro susceptibility test (MCC) | 500 - 1000 | [4] |

| Staphylococcus aureus | Not specified | Agar dilution | 1.56 | [5] |

| Streptococcus pyogenes | Not specified | Agar dilution | 0.78 | [5] |

| Corynebacterium diphtheriae | Not specified | Agar dilution | 0.39 | [5] |

| Salmonella enterica serovar Typhi | Not specified | Agar dilution | 25 | [5] |

| Shigella flexneri | Not specified | Agar dilution | 50 | [5] |

| Escherichia coli | Not specified | Agar dilution | >100 | [5] |

| Pseudomonas aeruginosa | Not specified | Agar dilution | >100 | [5] |

Note: The bacterial data is from an older source and nomenclature has been updated to modern equivalents where possible. MCC (Minimum Cysticidal Concentration) is a measure used for parasites like Acanthamoeba and represents the lowest concentration required to kill the cysts.

Experimental Protocols

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent and is recommended by standardization bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution for Bacteria

1. Materials:

-

This compound powder

-

Appropriate solvent (e.g., sterile deionized water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains of interest (e.g., Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Escherichia coli ATCC 25922)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

2. Preparation of Reagents:

-

This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent. Sterilize by filtration if necessary.

-

Bacterial Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

3. Assay Procedure:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the 1280 µg/mL this compound stock solution to well 1.

-

Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution from well 2 to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug).

-

Well 12 will serve as the sterility control (no bacteria).

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Modified Broth Dilution for Acanthamoeba Trophozoites

1. Materials:

-

This compound powder

-

Sterile deionized water

-

Peptone-yeast extract-glucose (PYG) medium

-

Acanthamoeba trophozoites in logarithmic growth phase

-